N-methylimidazo[1,2-b]pyridazin-6-amine

Kinase Selectivity Profiling DYRK1A Inhibition CLK Kinase Discrimination

Kinase drug discovery programs face scaffold selectivity risks: generic heterocyclic amines cannot replicate imidazo[1,2-b]pyridazine ATP-mimetic binding geometry. N-Methylimidazo[1,2-b]pyridazin-6-amine (CAS 316352-02-0) eliminates this risk. • Validated in FDA-approved ponatinib; co-crystallized with CDK2 (PDB 1URW, 1.60 Å), DYRK1A, Haspin • Enables C-3 aryl derivatization for DYRK1A/FYN inhibitor libraries; FYN IC₅₀ from 1.24 μM • N-methyl group optimizes DMSO solubility (>30 mg/mL) & membrane permeability vs. unsubstituted analog Standard packs: 10 mg-5 g. In stock. Custom synthesis available.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B13424408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylimidazo[1,2-b]pyridazin-6-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCNC1=NN2C=CN=C2C=C1
InChIInChI=1S/C7H8N4/c1-8-6-2-3-7-9-4-5-11(7)10-6/h2-5H,1H3,(H,8,10)
InChIKeyVQKZSBXGGUIWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylimidazo[1,2-b]pyridazin-6-amine: Chemical Identity and Scaffold


N-Methylimidazo[1,2-b]pyridazin-6-amine (CAS: 316352-02-0) is a heterocyclic small molecule characterized by a fused imidazo[1,2-b]pyridazine bicyclic core with a methylamino substituent at the 6-position, a scaffold recognized as privileged in medicinal chemistry for its extensive kinase-targeting capabilities [1]. The compound serves as a versatile building block for the synthesis of potent and selective kinase inhibitors, with the imidazo[1,2-b]pyridazine nucleus having been validated in clinical candidates including the FDA-approved BCR-ABL inhibitor ponatinib [1]. Its molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol, positioning it as a compact heteroaromatic amine amenable to further derivatization at the C-3 and C-8 positions for structure-activity relationship (SAR) exploration [2].

Scaffold building block for kinase inhibitor synthesis
Privileged imidazo[1,2-b]pyridazine core with known kinase engagement
N-methyl substitution supports derivatization and selectivity engineering
Suitable for hit-to-lead and focused library campaigns

N-Methylimidazo[1,2-b]pyridazin-6-amine: Generic Substitution Risks


Generic substitution of N-methylimidazo[1,2-b]pyridazin-6-amine with structurally related heterocyclic amines or alternative kinase inhibitor scaffolds carries substantial scientific risk due to the imidazo[1,2-b]pyridazine core's demonstrated capacity for achieving narrow kinase selectivity profiles that are exquisitely sensitive to substitution pattern. Minor modifications at the C-2, C-3, or C-6 positions can shift selectivity from DYRK1A to CLK kinases by orders of magnitude [1], while the N-methyl group at the 6-position alters amine basicity (predicted pKa ~9.86) relative to the unsubstituted 6-amino analog, directly influencing solubility in DMSO (>30 mg/mL) and membrane permeability . Furthermore, the imidazo[1,2-b]pyridazine scaffold has been co-crystallized with multiple kinases including CDK2 [2], DYRK1A [1], and Haspin [3], establishing a unique ATP-mimetic binding mode that cannot be replicated by imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, or purine-based analogs without sacrificing target engagement or introducing off-target liabilities.

6-amino unsubstituted analog
Lacks N-methyl modulation of basicity; solubility and permeability profiles may differ, altering downstream SAR.
Alternative heterocyclic amines (e.g., imidazo[1,2-a]pyridine)
Different kinase binding geometries; documented co-crystal structures and target breadth are not transferable, requiring de novo validation.
Purine or pyrazolo[1,5-a]pyrimidine scaffolds
Narrower kinase coverage and lack of established ATP-mimetic hinge-binding mode for the imidazo[1,2-b]pyridazine series.

N-Methylimidazo[1,2-b]pyridazin-6-amine: Differentiation Evidence


Methyl Substitution Enhances DYRK1A Selectivity Over CLK Kinases

In a systematic SAR study of imidazo[1,2-b]pyridazine derivatives targeting DYRK kinases, introduction of a methyl group at the C-2 position was demonstrated to increase selectivity for DYRK1A over closely related CLK kinases by at least 10-fold compared to unsubstituted analogs. Compound 17 (C-2 methyl-substituted) exhibited potent cellular DYRK1A inhibition with selectivity over the majority of the kinome, while compound 29—designed with further C-2 methyl optimization guided by X-ray crystallography of the DYRK1A-compound 17 complex—achieved improved selectivity against CLK kinases [1]. Although N-methylimidazo[1,2-b]pyridazin-6-amine bears the methyl substitution at the N-6 exocyclic amine rather than C-2, this class-level inference establishes that methyl substitution on the imidazo[1,2-b]pyridazine core is a validated strategy for modulating kinase selectivity profiles, distinguishing it from unsubstituted 6-aminoimidazo[1,2-b]pyridazine analogs that lack this selectivity-enhancing motif [2].

Methyl substitution enhances DYRK1A selectivity
Class-level inference
≥10-fold selectivity increase
Supports scaffold pre-functionalization for selectivity engineering
Reported for C-2 methyl analogs; N-6 methyl context may differ
Kinase Selectivity Profiling DYRK1A Inhibition CLK Kinase Discrimination Structure-Based Drug Design

FYN Kinase Inhibition by 3-Aryl-Substituted Derivatives

BindingDB assay data for 3-aryl-substituted N-methylimidazo[1,2-b]pyridazin-6-amine derivatives reveal quantifiable inhibitory activity against FYN kinase, a Src family kinase implicated in T-cell receptor signaling and oncogenic transformation. Specifically, 3-(3,4-dimethoxyphenyl)-N-methylimidazo[1,2-b]pyridazin-6-amine exhibited an IC₅₀ of 1,240 nM (1.24 μM) in an ATP-dependent phosphorylation assay measuring FYN kinase inhibition, while the 3-(4-fluorophenyl) analog demonstrated an IC₅₀ of 3,260 nM (3.26 μM) under identical assay conditions [1]. These data establish that the N-methylimidazo[1,2-b]pyridazin-6-amine core, when elaborated with appropriate C-3 aryl substituents, yields measurable kinase inhibitory activity suitable for hit-to-lead optimization campaigns. In contrast, the unsubstituted N-methylimidazo[1,2-b]pyridazin-6-amine parent compound serves as the essential synthetic precursor for generating such biologically active derivatives, a role that cannot be fulfilled by imidazo[1,2-a]pyridine or purine-based amine building blocks due to divergent kinase binding geometries [2].

FYN kinase inhibition by 3-aryl derivatives
Cross-study comparable
IC50 1.24 μM (3,4-dimethoxyphenyl)
IC50 3.26 μM (4-fluorophenyl)
Establishes quantifiable kinase activity upon C-3 arylation
ATP-dependent phosphorylation assay; hit-to-lead context
FYN Kinase Inhibition Cellular Potency IC₅₀ Determination 3-Aryl Substitution SAR

Scaffold Validation Against CDK2 and BTK Kinases

The imidazo[1,2-b]pyridazine scaffold, of which N-methylimidazo[1,2-b]pyridazin-6-amine is a core building block, has been validated across at least five distinct kinase families with quantitative potency data: (1) CDK2 inhibitors from this scaffold demonstrate >1 μM plasma levels following 2 mg/kg oral dosing in mice [1]; (2) Haspin inhibitors with IC₅₀ values between 6 and 100 nM were optimized using co-crystal structures [2]; (3) Irreversible BTK inhibitors based on this core achieve IC₅₀ of 1.3 nM with selectivity across 310 kinases [3]; (4) DYRK1A inhibitors exhibit potent cellular activity with kinome-wide selectivity [4]; (5) p38 MAP kinase antagonists show quantifiable SAR relationships via HQSAR modeling (q² = 0.522, r² = 0.703) [5]. This breadth of validated kinase targets distinguishes the imidazo[1,2-b]pyridazine scaffold from more narrowly validated heterocyclic systems such as pyrazolo[1,5-a]pyrimidines or thieno[3,2-d]pyrimidines, which lack comparable documentation across the CDK, DYRK, Haspin, and BTK families.

Multi-kinase scaffold validation
Class-level inference
≥7 kinase families
CDK2, DYRK1A, Haspin, BTK, p38α, FYN, IKKβ
Broader documented target space vs. comparator scaffolds
Potency range 1.3 nM (BTK) to low μM; multiple independent studies
Multi-Kinase Scaffold CDK2 Inhibition Haspin Inhibition BTK Inhibition p38 MAP Kinase Antagonism

N-Methyl Substitution Modulates Amine Basicity and Physicochemical Profile

The N-methyl substitution on the 6-amino group of N-methylimidazo[1,2-b]pyridazin-6-amine confers a predicted pKa of 9.86 ± 0.15, representing a measurable reduction in amine basicity compared to the unsubstituted 6-aminoimidazo[1,2-b]pyridazine analog (predicted pKa >10.5) . This pKa shift decreases the fraction of cationic species at physiological pH, which is expected to enhance passive membrane permeability—a property experimentally validated in the broader imidazo[1,2-b]pyridazine class, where optimized derivatives demonstrate brain penetration and oral bioavailability [1][2]. Solubility data indicate that N-methylimidazo[1,2-b]pyridazin-6-amine is soluble in DMSO at >30 mg/mL, enabling concentrated stock solution preparation for in vitro assays . In contrast, the unsubstituted 6-amino analog exhibits lower DMSO solubility and higher hygroscopicity, necessitating more stringent storage and handling protocols .

N-Methyl modulates physicochemical profile
Supporting evidence
Predicted pKa 9.86 vs. >10.5 (unsubstituted)
DMSO solubility >30 mg/mL
Improved handling and assay compatibility over unsubstituted analog
Permeability enhancement inferred from basicity shift; computational pKa
Physicochemical Properties Amine Basicity pKa Prediction Membrane Permeability DMSO Solubility

FDA-Approved Ponatinib as Scaffold Clinical Precedent

The imidazo[1,2-b]pyridazine scaffold is structurally embedded within ponatinib (Iclusig®), an FDA-approved BCR-ABL tyrosine kinase inhibitor indicated for chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Ponatinib incorporates the imidazo[1,2-b]pyridazine core as its central heterocyclic framework, demonstrating that this scaffold is capable of supporting oral bioavailability, target engagement in humans, and regulatory approval [1]. This clinical validation distinguishes the imidazo[1,2-b]pyridazine scaffold from alternative heterocyclic systems such as imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine, which—despite extensive preclinical investigation—lack an FDA-approved drug exemplar containing the identical core scaffold [2]. N-methylimidazo[1,2-b]pyridazin-6-amine, as a 6-amino substituted derivative of this clinically validated scaffold, provides a synthetic entry point to analogs with established translational precedent, reducing the regulatory risk associated with novel chemical scaffolds.

Scaffold clinical precedent (ponatinib)
Class-level inference
Imidazo[1,2-b]pyridazine core in FDA-approved BCR-ABL inhibitor
Demonstrates scaffold translatability; regulatory precedent context
Clinical approval refers to ponatinib, not the building block itself
Clinical Validation FDA-Approved Kinase Inhibitor Ponatinib BCR-ABL Inhibition Scaffold Precedent

CDK2 and DYRK1A Co-Crystal Structures Validate ATP-Mimetic Binding

The imidazo[1,2-b]pyridazine scaffold has been co-crystallized with multiple kinase targets, providing atomic-resolution validation of its ATP-mimetic binding mode. The CDK2-imidazo[1,2-b]pyridazine complex (PDB ID: 1URW) was solved at 1.60 Å resolution, revealing that the scaffold's pyridazine N1 nitrogen engages the kinase hinge region via a conserved hydrogen bond, while the imidazo[1,2-b]pyridazine core occupies the adenine-binding pocket [1]. More recently, compound 17 (a C-2 methyl-substituted imidazo[1,2-b]pyridazine) was co-crystallized with DYRK1A, with the X-ray structure guiding rational design of compound 29 to achieve improved selectivity over CLK kinases [2]. This structural information is absent for closely related heterocyclic amines such as imidazo[1,2-a]pyridin-6-amine or pyrazolo[1,5-a]pyrimidin-6-amine, for which kinase co-crystal structures are either unpublished or limited to fewer targets.

Co-crystal structures validate binding mode
Class-level inference
CDK2 (PDB 1URW, 1.60Å)
DYRK1A (compound 17 complex)
Enables structure-based design using conserved hinge binding
Additional Haspin co-crystal structures available
X-Ray Crystallography CDK2 Co-Crystal Structure DYRK1A Co-Crystal Structure ATP-Mimetic Binding Hinge Region Interaction

N-Methylimidazo[1,2-b]pyridazin-6-amine: Application Scenarios


Building Block for DYRK1A/CLK Selectivity Profiling

N-Methylimidazo[1,2-b]pyridazin-6-amine serves as the foundational building block for constructing C-3 aryl-substituted DYRK1A inhibitors with tunable selectivity over CLK kinases. The scaffold's C-2 and C-3 positions are amenable to sequential functionalization, enabling systematic SAR exploration guided by the co-crystal structure of compound 17 bound to DYRK1A [1]. Procurement of this compound supports medicinal chemistry programs targeting DYRK1A for oncology, Type 2 diabetes, and neurodegenerative disorders where selective inhibition over CLK isoforms is critical for minimizing off-target effects [1]. The N-methyl group at the 6-position reduces amine basicity (predicted pKa ~9.86), improving membrane permeability of downstream derivatives compared to unsubstituted 6-amino analogs .

FYN Kinase Tool Compound Synthesis for T-Cell Signaling Studies

3-Aryl-substituted N-methylimidazo[1,2-b]pyridazin-6-amine derivatives exhibit quantifiable FYN kinase inhibitory activity with IC₅₀ values ranging from 1.24 μM (3,4-dimethoxyphenyl analog) to 3.26 μM (4-fluorophenyl analog), establishing this scaffold as a viable starting point for FYN-targeted tool compound development [1]. Researchers investigating T-cell receptor signaling, autoimmune disease mechanisms, or FYN's role in oncogenic transformation can procure N-methylimidazo[1,2-b]pyridazin-6-amine to synthesize these validated derivatives, bypassing the need for de novo scaffold identification and enabling rapid access to biologically active chemical matter [1].

Multi-Kinase Profiling with CDK and BTK Inhibitors

The imidazo[1,2-b]pyridazine scaffold has demonstrated inhibitory activity against at least seven distinct kinase families, including CDK2 [1], Haspin (IC₅₀ 6-100 nM) , BTK (IC₅₀ 1.3 nM with 310-kinome selectivity) [2], DYRK1A [3], and p38 MAP kinase (validated via HQSAR modeling, q² = 0.522, r² = 0.703) [4]. N-Methylimidazo[1,2-b]pyridazin-6-amine provides a synthetic entry point for generating focused libraries that can be screened across these kinase families in parallel, enabling efficient identification of lead series for multiple therapeutic programs from a single scaffold investment [1][2][3][4].

Structure-Based Drug Design Using Hinge-Binding Scaffold

The imidazo[1,2-b]pyridazine scaffold's ATP-mimetic binding mode has been experimentally validated via X-ray co-crystal structures with CDK2 (PDB ID: 1URW, 1.60 Å resolution) [1] and DYRK1A . This structural information enables structure-based drug design (SBDD) campaigns where N-methylimidazo[1,2-b]pyridazin-6-amine-derived compounds can be computationally docked and optimized prior to synthesis. Procurement of this scaffold supports SBDD programs seeking to engineer selectivity across the kinome by exploiting the conserved hinge-binding geometry while varying substituents at the C-2, C-3, and C-8 positions to achieve differential interactions with non-conserved kinase pocket residues [1][2].

Application
Selection Property
Validation Focus
Kinase selectivity SAR studies (DYRK1A/CLK)
N-methyl scaffold for regioselective derivatization
Co-crystal guided selectivity profiling; DYRK1A vs. CLK discrimination
FYN kinase tool compound synthesis
Reported FYN inhibition by 3-aryl analogs
T-cell signaling assay context; hit-to-lead optimization
Multi-target kinase library generation
Scaffold validated across broad kinase families
Parallel screening in CDK, BTK, DYRK, Haspin assays
Structure-based inhibitor design
Hinge-binding ATP-mimetic scaffold
Co-crystal structure guidance; computational docking campaigns

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